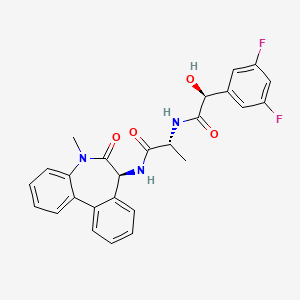

LY-411575 (isomer 2)

Description

Properties

Molecular Formula |

C26H23F2N3O4 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |

InChI |

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23+/m1/s1 |

InChI Key |

ULSSJYNJIZWPSB-ILFDSTAHSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |

Synonyms |

(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |

Origin of Product |

United States |

Foundational & Exploratory

LY-411575: A Technical Guide to its Mechanism of Action as a Gamma-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of LY-411575, a potent small molecule inhibitor of gamma-secretase. This document consolidates key findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for professionals in neuroscience, oncology, and drug development.

Core Mechanism of Action: Inhibition of Gamma-Secretase

LY-411575 is a highly potent and selective inhibitor of gamma-secretase, an intramembrane aspartyl protease complex.[1][2] The gamma-secretase complex is crucial for the proteolytic cleavage of several type-I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.[1][2] By binding to presenilin, the catalytic subunit of the gamma-secretase complex, LY-411575 effectively blocks the substrate cleavage activity of the enzyme.[1] This inhibition prevents the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease, and simultaneously modulates Notch signaling, a pathway implicated in various cancers.[1][2]

The dual inhibitory action on both Aβ production and Notch signaling makes LY-411575 a valuable tool for studying these pathways in the context of neurodegenerative diseases and oncology.[1][2]

Quantitative Data: Potency and Efficacy

LY-411575 exhibits sub-nanomolar potency in inhibiting gamma-secretase activity. The following tables summarize the key quantitative data reported for this compound.

| Assay Type | Target | IC50 Value (nM) | Reference |

| Membrane-based Assay | γ-secretase | 0.078 | [1][3][4] |

| Cell-based Assay | γ-secretase | 0.082 | [1][3][4] |

| Cell-based Assay | Notch S3 Cleavage | 0.39 | [1][2][3] |

| Cell-based Assay (CHO cells) | Reduction of human wild type PS1-induced amyloid beta-40 | 0.114 (EC50) | [3] |

| In Vivo Model | Effect | ED50 Value | Reference |

| Transgenic CRND8 mice | Reduction of cortical Aβ40 levels | ~0.6 mg/kg | [4][5] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by LY-411575 and a typical experimental workflow for its characterization.

Experimental Protocols

Compound Preparation and Solubilization

-

Stock Solution Preparation : Dissolve LY-411575 in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mM.[1] For higher concentrations, ethanol (B145695) can be used with ultrasonic treatment.[1] It is important to note that LY-411575 is insoluble in water.[1]

-

Storage : The solid compound should be stored at -20°C.[1][6] Stock solutions can be stored at -20°C for several months.[4] It is recommended to prepare working solutions fresh to avoid degradation and loss of potency.[1] Avoid repeated freeze-thaw cycles.[1]

In Vitro Assays

-

Cell-based Assays for Aβ and Notch Inhibition :

-

Cell Lines : Neuronal or cancer cell lines such as SH-SY5Y, MDA-MB-231, or HEK293 cells expressing human APP can be used.[1][4]

-

Treatment : Treat cells with a range of LY-411575 concentrations (e.g., 10 pM to 1 µM) for a duration of 24-72 hours.[1]

-

Readouts :

-

Aβ Levels : Quantify the levels of Aβ40 and Aβ42 in the cell culture media using an enzyme-linked immunosorbent assay (ELISA).[1][4]

-

Notch Inhibition : Assess the inhibition of Notch signaling by measuring the cleavage of the Notch1 receptor (S3 cleavage) via Western blot analysis to detect the Notch intracellular domain (NICD).[1][4] Alternatively, reporter gene assays for NICD translocation can be employed.[1]

-

-

-

Membrane-based Gamma-Secretase Activity Assay :

-

Membrane Preparation : Prepare cell membranes from HEK293 cells overexpressing APP.

-

Assay : The gamma-secretase activity in the prepared membranes can be measured using specific substrates. Procedures for this have been previously described.[5]

-

In Vivo Studies

-

Animal Models :

-

Alzheimer's Disease : Transgenic mouse models such as CRND8 are commonly used to assess the in vivo efficacy of LY-411575 in reducing brain and plasma Aβ levels.[1][4]

-

Oncology : Various cancer models can be utilized to study the effects of Notch inhibition on tumor growth and the tumor microenvironment.[1]

-

-

Dosing and Administration :

-

Dosage : Oral gavage of LY-411575 at doses ranging from 1 to 10 mg/kg has been shown to be effective in reducing Aβ levels in mouse models.[1][4]

-

Vehicle : A common vehicle for oral administration consists of a mixture of polyethylene (B3416737) glycol, propylene (B89431) glycol, ethanol, and methylcellulose.[1][4]

-

-

Monitoring : It is crucial to monitor animals for potential signs of toxicity, particularly gastrointestinal issues, which can be associated with pan-Notch inhibition.[1]

Applications in Research and Drug Development

-

Alzheimer's Disease Research : LY-411575's ability to potently reduce Aβ production makes it a critical tool for validating the amyloid hypothesis and for preclinical evaluation of gamma-secretase inhibition as a therapeutic strategy.[1]

-

Cancer Research : As a potent Notch inhibitor, LY-411575 is instrumental in dissecting the role of Notch signaling in tumorigenesis, particularly in cancers like triple-negative breast cancer.[1][2] It is also used to investigate the interplay between Notch signaling and the tumor immune microenvironment.[2]

-

Other Research Areas : The compound has also been used to study the role of Notch signaling in other biological processes, such as osteoclast differentiation and bone resorption.[7]

Conclusion

LY-411575 is a powerful and specific pharmacological tool for the in-depth investigation of gamma-secretase function and the pathological roles of its substrates, APP and Notch. Its well-characterized mechanism of action, coupled with its high potency, provides a solid foundation for its use in both basic and translational research aimed at developing novel therapeutics for Alzheimer's disease and various cancers. Researchers and drug development professionals should consider the detailed protocols and quantitative data presented in this guide for the effective design and interpretation of their studies.

References

- 1. as-605240.com [as-605240.com]

- 2. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cellgs.com [cellgs.com]

- 7. LY411575, a potent γ-secretase inhibitor, suppresses osteoclastogenesis in vitro and LPS-induced calvarial osteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Diastereomer: A Technical Guide to the Functional Role of LY-411575 and its Inactive Isomer

For Immediate Release

This technical guide provides an in-depth analysis of the function of LY-411575, a potent gamma-secretase inhibitor, and its functionally distinct diastereomer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurodegenerative disease and oncology.

Executive Summary

LY-411575 is a highly potent, cell-permeable small molecule that functions as an inhibitor of gamma-secretase, a multi-subunit intramembrane protease. Its primary mechanism of action involves the direct inhibition of the catalytic activity of this enzyme complex, leading to reduced cleavage of key substrates, most notably the Amyloid Precursor Protein (APP) and the Notch receptor. In stark contrast, a diastereoisomer of LY-411575, referred to in the literature as LY-D, exhibits significantly attenuated biological activity, serving as a weak inhibitor of gamma-secretase. This functional disparity underscores the critical role of stereochemistry in the pharmacological activity of this class of compounds and provides a valuable tool for dissecting the in vivo effects of potent gamma-secretase inhibition.

Core Function of LY-411575: Potent Gamma-Secretase Inhibition

LY-411575 is a robust inhibitor of gamma-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease and various cancers. The gamma-secretase complex is responsible for the final proteolytic cleavage of APP, which generates amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Additionally, gamma-secretase cleaves the Notch receptor, a critical step in a signaling pathway that regulates cell proliferation, differentiation, and apoptosis.

The potent inhibitory activity of LY-411575 has been quantified in multiple studies, demonstrating its efficacy in both membrane-based and cell-based assays.

Quantitative Inhibitory Activity of LY-411575

| Assay Type | Target | IC50 Value | Reference |

| Membrane-based Assay | Amyloid-beta (Aβ) Production | 0.078 nM | [1][2] |

| Cell-based Assay | Amyloid-beta (Aβ) Production | 0.082 nM | [1][2] |

| Cell-based Assay | Notch S3 Cleavage | 0.39 nM | [1][2] |

The Inactive Diastereomer: A Tool for Specificity

The existence of a diastereomer of LY-411575, known as LY-D, which is a very weak gamma-secretase inhibitor, is crucial for validating the on-target effects of LY-411575 in preclinical studies.[2] By using LY-D as a negative control, researchers can attribute the observed biological effects of LY-411575 directly to the inhibition of gamma-secretase, rather than to off-target interactions.

While specific quantitative data for the inhibitory activity of "isomer 2" is not explicitly detailed in the available literature, the qualitative description of LY-D as a "very weak" inhibitor provides a clear functional distinction from the potent LY-411575.

Signaling Pathways and Mechanism of Action

LY-411575 exerts its function by directly interfering with the proteolytic activity of the gamma-secretase complex. This inhibition has significant downstream consequences on two major signaling pathways: the amyloidogenic pathway of APP processing and the Notch signaling pathway.

Experimental Protocols

The following outlines a general methodology for assessing the gamma-secretase inhibitory activity of compounds like LY-411575.

In Vitro Gamma-Secretase Inhibition Assay (Cell-based)

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human APP are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of LY-411575 or its inactive isomer for a specified period (e.g., 24 hours).

-

Sample Collection: The conditioned media is collected to measure secreted Aβ levels, and cell lysates are prepared to assess Notch cleavage products.

-

Aβ Quantification: Aβ40 and Aβ42 levels in the conditioned media are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Notch Cleavage Analysis: Cell lysates are subjected to Western blotting using an antibody specific for the cleaved Notch intracellular domain (NICD).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion

LY-411575 is a powerful research tool characterized by its potent inhibition of gamma-secretase. The existence of a functionally weak diastereomer provides an essential control for delineating the specific consequences of inhibiting this critical enzyme complex. The profound difference in activity between these isomers highlights the stringent stereochemical requirements for potent gamma-secretase inhibition and offers a clear framework for interpreting in vitro and in vivo experimental outcomes. This understanding is paramount for the continued development of targeted therapies for Alzheimer's disease and cancer.

References

A Technical Guide to LY-411575: A Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a highly potent, cell-permeable small molecule inhibitor of γ-secretase, an intramembrane aspartyl protease complex.[1] By targeting the presenilin component, the catalytic subunit of the γ-secretase complex, LY-411575 effectively blocks the cleavage of multiple Type I transmembrane proteins.[1] This inhibitory action has significant implications for two major signaling pathways: the amyloidogenic processing of the Amyloid Precursor Protein (APP) and the Notch signaling cascade.[1][2] Consequently, LY-411575 has emerged as a critical research tool in both neurodegenerative diseases, particularly Alzheimer's disease, and in oncology. This guide provides an in-depth technical overview of LY-411575, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on key biological pathways.

Core Mechanism of Action

γ-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of various substrates, including APP and Notch receptors.[1] In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42, which are central to the formation of amyloid plaques.[1]

The Notch signaling pathway is crucial for cell-fate decisions, proliferation, differentiation, and apoptosis.[3] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, culminating in a final cleavage by γ-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression.[4]

LY-411575 acts as a potent inhibitor of γ-secretase, thereby blocking the production of both Aβ peptides and the NICD.[5][6] This dual inhibition underlies its therapeutic potential and its associated side effects.

Quantitative Data

The following tables summarize the key quantitative data for LY-411575 from various in vitro and in vivo studies.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (γ-secretase) | 0.078 nM | Membrane-based assay | [1][5] |

| IC₅₀ (γ-secretase) | 0.082 nM | Cell-based assay (HEK293 cells expressing human APP) | [1][5][7] |

| IC₅₀ (Notch S3 cleavage) | 0.39 nM | Cell-based assay (HEK293 cells expressing NΔE) | [5][6] |

| EC₅₀ (Aβ40 reduction) | 0.114 nM (114 pM) | CHO cells overexpressing human APP751 (24 hrs) | [5][6] |

| EC₅₀ (Aβ40 reduction) | 0.119 nM | HEK293 cells | [6] |

| EC₅₀ (Aβ42 reduction) | 0.135 nM | CHO cells overexpressing human APP751 (24 hrs) | [6] |

Table 1: In Vitro Potency of LY-411575

| Animal Model | Dosage | Administration | Effect | Reference |

| TgCRND8 Mice (pre-plaque) | ED₅₀ ≈ 0.6 mg/kg | Oral | Reduced cortical Aβ40 | [6] |

| TgCRND8 Mice | 1-10 mg/kg | Oral (once/day for 5 or 15 days) | Dose-dependent decrease in brain and plasma Aβ40 and Aβ42 | [6][7] |

| APP:PS1 Mice (10-11 months old) | 5 mg/kg | Daily oral gavage for 3 weeks | Reduced soluble and insoluble Aβ40 and Aβ42 in the brain | [8] |

| C57BL/6 and TgCRND8 Mice | >3 mg/kg | Oral | Thymus atrophy and intestinal goblet cell hyperplasia | [6] |

Table 2: In Vivo Efficacy and Effects of LY-411575

Signaling Pathways and Experimental Workflows

Inhibition of APP Processing and Aβ Production

The following diagram illustrates the canonical amyloidogenic pathway and the point of inhibition by LY-411575.

Caption: Inhibition of Aβ production by LY-411575.

Inhibition of Notch Signaling

This diagram shows the Notch signaling pathway and its inhibition by LY-411575.

Caption: Inhibition of Notch signaling by LY-411575.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for assessing the in vitro efficacy of LY-411575.

Caption: Workflow for in vitro testing of LY-411575.

Detailed Experimental Protocols

In Vitro Cell-Based Assay for Aβ and NICD Inhibition

This protocol is adapted from methodologies described for HEK293 cells expressing either APP or a Notch construct (NΔE).[6]

a. Cell Culture and Treatment:

-

Culture HEK293 cells stably expressing either human APP or NΔE in appropriate media.

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of LY-411575 in a suitable solvent (e.g., DMSO) and then in culture media to achieve final concentrations typically ranging from picomolar to micromolar.[1]

-

Replace the culture medium with the medium containing the different concentrations of LY-411575 or vehicle control.

-

Incubate the cells for a specified period, typically 4 to 24 hours, at 37°C in a humidified incubator.[6]

b. Sample Collection and Analysis for Aβ:

-

After incubation, collect the conditioned media from the APP-expressing cells.

-

Centrifuge the media to remove any cellular debris.

-

Quantify the levels of Aβ40 and Aβ42 in the supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

c. Sample Collection and Analysis for NICD:

-

For NΔE-expressing cells, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE on a 4-12% NuPAGE gel.[6]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for the cleaved (active) form of the Notch intracellular domain (NICD).

-

Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Studies in Transgenic Mouse Models

This protocol is a generalized representation of studies conducted in TgCRND8 or APP:PS1 mouse models of Alzheimer's disease.[8][9]

a. Animal Models and Treatment:

-

Use transgenic mice that overexpress human APP with mutations associated with familial Alzheimer's disease (e.g., TgCRND8 or APP:PS1).[8][9]

-

Prepare LY-411575 for oral administration, often formulated in a vehicle such as a solution of polyethylene (B3416737) glycol, propylene (B89431) glycol, and ethanol, further diluted in methylcellulose.[7]

-

Administer LY-411575 or vehicle control to the mice daily via oral gavage at specified doses (e.g., 1-10 mg/kg) for a defined period (e.g., 15 days or 3 weeks).[8][10]

b. Sample Collection:

-

At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method.

-

Perfuse the animals with saline and harvest the brains.

-

Dissect the brain into desired regions (e.g., cortex and hippocampus).

-

Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

c. Aβ Quantification in Plasma and Brain:

-

Separate plasma from the blood samples by centrifugation.

-

Homogenize the brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.

-

Measure the concentrations of Aβ40 and Aβ42 in the plasma and brain extracts using ELISA.[8]

d. Histological Analysis:

-

For analysis of side effects, tissues such as the thymus and intestine can be collected, fixed in formalin, and embedded in paraffin.[10]

-

Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other specific stains to assess morphology, such as goblet cell numbers in the intestine.[10]

Applications in Research

-

Alzheimer's Disease Research: LY-411575 is instrumental in studying the consequences of γ-secretase inhibition on Aβ production and plaque formation in preclinical models.[1] It allows for the precise titration of γ-secretase activity to investigate the therapeutic window for reducing Aβ without causing severe Notch-related side effects.[1]

-

Cancer Research: Given the role of aberrant Notch signaling in various cancers, LY-411575 is used to explore the therapeutic potential of Notch inhibition.[1][2] Studies have shown its ability to induce apoptosis in cancer cells and modulate the tumor immune microenvironment.[2][6]

-

Stem Cell Biology: The inhibitor is also used to dissect the role of Notch signaling in stem cell differentiation processes, such as osteoblast differentiation.[11][12]

Side Effects and Limitations

The primary limitation of LY-411575 and other pan-γ-secretase inhibitors is their on-target toxicity due to the inhibition of Notch signaling. In preclinical studies, this manifests as:

-

Gastrointestinal Toxicity: Increased number of mucin-producing goblet cells in the intestine, leading to morphological changes.[10]

-

Immunological Effects: Decreased lymphocyte development and overall thymic cellularity.[9][10]

These side effects highlight the challenge in developing γ-secretase inhibitors for chronic diseases and have spurred the development of γ-secretase modulators (GSMs) that selectively reduce Aβ42 production without affecting Notch signaling.

Conclusion

LY-411575 is a powerful and highly potent research tool for investigating the roles of γ-secretase in health and disease. Its ability to robustly inhibit both Aβ production and Notch signaling provides a means to study the intricate biology of these pathways. While its clinical development has been hampered by on-target toxicity, it remains an invaluable compound for preclinical research in Alzheimer's disease, oncology, and other fields where γ-secretase and Notch signaling are implicated. This guide provides a comprehensive technical foundation for researchers utilizing LY-411575 in their studies.

References

- 1. as-605240.com [as-605240.com]

- 2. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Existing plaques and neuritic abnormalities in APP:PS1 mice are not affected by administration of the gamma-secretase inhibitor LY-411575 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation | AlzPED [alzped.nia.nih.gov]

- 10. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoisomeric Specificity of LY-411575 in the Inhibition of γ-Secretase and Notch Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY-411575 is a highly potent, cell-permeable small molecule inhibitor of γ-secretase, an intramembrane aspartyl protease complex with critical roles in both neurodegenerative disease and cancer. The γ-secretase complex is responsible for the final proteolytic cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[1][2] Additionally, γ-secretase-mediated cleavage of the Notch receptor is a pivotal step in the Notch signaling pathway, which governs cell fate decisions, proliferation, and differentiation.[2][3] The dual role of γ-secretase in these pathways makes it a compelling therapeutic target, but also necessitates a nuanced understanding of inhibitor activity to balance efficacy with potential on-target toxicities related to Notch inhibition.

This technical guide provides a detailed examination of the biological activity of the stereoisomers of LY-411575, highlighting the profound impact of stereochemistry on its inhibitory potency against γ-secretase. We present quantitative data, detailed experimental protocols for assessing γ-secretase and Notch signaling activity, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of LY-411575 Isomer Activity

The biological activity of LY-411575 is highly dependent on its stereochemistry. The potent inhibitory effects are primarily attributed to one specific diastereomer, while others exhibit significantly reduced or negligible activity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| LY-411575 | γ-secretase | Membrane-based | 0.078 | [4][5] |

| γ-secretase | Cell-based (Aβ production) | 0.082 | [4][5] | |

| Notch | Cell-based (S3 cleavage) | 0.39 | [4][5] | |

| LY-D (diastereoisomer) | γ-secretase | Not specified | Very weak inhibitor | [2] |

Table 1: Comparative in vitro inhibitory potency of LY-411575 and its diastereoisomer, LY-D.

Signaling Pathways and Experimental Workflows

γ-Secretase Cleavage of APP and Notch

The following diagram illustrates the central role of γ-secretase in the processing of both APP and the Notch receptor. LY-411575 exerts its effect by inhibiting the catalytic subunit of the γ-secretase complex, presenilin.

Experimental Workflow for Assessing γ-Secretase Inhibition

This workflow outlines the key steps in evaluating the potency of LY-411575 isomers on γ-secretase activity through the quantification of Aβ peptides.

Experimental Workflow for Assessing Notch Signaling Inhibition

This workflow details the procedure for determining the effect of LY-411575 isomers on Notch signaling by detecting the Notch Intracellular Domain (NICD).

Experimental Protocols

In Vitro γ-Secretase Activity Assay (Cell-Based Aβ Quantification)

Objective: To determine the IC50 value of LY-411575 isomers for the inhibition of γ-secretase-mediated Aβ production in a cellular context.

Materials:

-

HEK293 cells stably expressing human APP (e.g., APP695)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

LY-411575 and its isomers

-

DMSO (for compound dilution)

-

Phosphate-buffered saline (PBS)

-

Aβ40 and Aβ42 ELISA kits

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEK293-APP cells in 96-well plates at a density that allows for sub-confluency at the end of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of LY-411575 and its isomers in DMSO. Further dilute these stock solutions in a complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

-

Harvesting Conditioned Media: After incubation, carefully collect the conditioned medium from each well.

-

ELISA: Perform Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of Aβ in each sample using a standard curve. Plot the percentage of Aβ inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Notch Signaling Assay (Western Blot for NICD)

Objective: To assess the inhibitory effect of LY-411575 isomers on Notch signaling by measuring the levels of the cleaved Notch Intracellular Domain (NICD).

Materials:

-

A cell line with constitutive Notch signaling (e.g., Jurkat T-cell leukemia cells) or cells engineered to express a Notch receptor construct.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

LY-411575 and its isomers

-

DMSO

-

PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-cleaved Notch1 (anti-NICD)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells to the desired density and treat them with varying concentrations of LY-411575 isomers or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).

-

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Antibody Incubation: Incubate the membrane with the primary anti-NICD antibody overnight at 4°C with gentle agitation.[6]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).[6]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The band corresponding to NICD will be approximately 80 kDa.[6]

-

Analysis: Quantify the band intensities to determine the relative levels of NICD in treated versus control samples.

Conclusion

The stereochemistry of LY-411575 is a critical determinant of its biological activity. The potent inhibition of γ-secretase and subsequent blockade of Aβ production and Notch signaling are properties of a specific diastereomer. In contrast, other isomers, such as LY-D, are largely inactive.[2] This stereospecificity underscores the precise molecular interactions required for binding to the γ-secretase complex and highlights the importance of chiral purity in the development of targeted therapeutics. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to investigate the nuanced activities of γ-secretase inhibitors and their effects on key cellular signaling pathways.

References

- 1. as-605240.com [as-605240.com]

- 2. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. merckmillipore.com [merckmillipore.com]

The Effect of LY-411575 on Amyloid Precursor Protein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent γ-secretase inhibitor, LY-411575, and its effects on the processing of amyloid precursor protein (APP). This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers investigating Alzheimer's disease and other neurological disorders characterized by amyloid-β (Aβ) plaque formation.

Introduction

LY-411575 is a highly potent, cell-permeable small molecule that acts as a non-competitive inhibitor of the γ-secretase complex, a multi-protein enzyme crucial for the final step in the production of amyloid-β peptides. By targeting the presenilin subunit, the catalytic core of γ-secretase, LY-411575 effectively reduces the generation of both Aβ40 and Aβ42, the primary components of amyloid plaques in Alzheimer's disease. Beyond its effects on APP processing, LY-411575 is also a potent inhibitor of Notch signaling, a pathway involved in cell fate decisions, which necessitates careful consideration in experimental design.[1][2] This guide aims to provide the necessary technical details for the effective use and study of LY-411575 in a research setting.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of LY-411575 on γ-secretase, Aβ production, and Notch signaling, as well as its in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of LY-411575

| Target | Assay Type | IC50 (nM) | Reference |

| γ-Secretase | Membrane-based | 0.078 | |

| γ-Secretase | Cell-based | 0.082 | |

| Aβ40 Production | Cell-based | 0.082 | |

| Notch S3 Cleavage | Cell-based | 0.39 |

Table 2: In Vivo Efficacy of LY-411575 in Animal Models

| Animal Model | Tissue/Fluid | Dose | Reduction in Aβ40 | Reduction in Aβ42 | Reference |

| APPswe/PS1dE9xYFP Mice | Plasma | 5 mg/kg/day (3 weeks) | ~60% | ~60% | [3] |

| APPswe/PS1dE9xYFP Mice | Brain (Soluble) | 5 mg/kg/day (3 weeks) | Significant Reduction | Significant Reduction | [3][4] |

| APPswe/PS1dE9xYFP Mice | Brain (Insoluble) | 5 mg/kg/day (3 weeks) | Significant Reduction | Significant Reduction | [3][4] |

| Rat | Brain and CSF | ID50 = 1.3 mg/kg | Dose-dependent | Not specified | [5] |

| TgCRND8 APP Transgenic Mice | Not specified | Not specified | Inhibited Aβ production | Inhibited Aβ production |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of LY-411575 on APP processing.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK293) cells stably overexpressing human APP (e.g., HEK293-APP695) are commonly used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

LY-411575 Preparation: Prepare a stock solution of LY-411575 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: When cells reach 70-80% confluency, replace the culture medium with fresh medium containing the desired concentrations of LY-411575 or vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the inhibition of γ-secretase and subsequent changes in Aβ levels.

-

Sample Collection: After incubation, collect the conditioned medium for Aβ quantification by ELISA and lyse the cells for analysis of intracellular proteins, such as APP C-terminal fragments (CTFs), by Western blot.

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate-based)

This assay measures the enzymatic activity of γ-secretase in a cell-free system.[6][7]

-

Membrane Preparation: Isolate cell membranes from HEK293 cells overexpressing APP, which will serve as the source of the γ-secretase complex.

-

Reaction Setup: In a 96-well plate, add the isolated membrane preparation to a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of LY-411575 or a vehicle control to the wells.

-

Substrate Addition: Add a fluorogenic γ-secretase substrate. This substrate is a peptide that mimics the APP cleavage site and is flanked by a fluorescent reporter and a quencher.[8]

-

Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.[6]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., excitation at ~355 nm and emission at ~440 nm).[7] Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of LY-411575 relative to the vehicle control and determine the IC50 value.

Quantification of Aβ40 and Aβ42 by ELISA

This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42 in cell culture supernatants or brain homogenates.[9]

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the N-terminus of Aβ. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add prepared standards of known Aβ40 or Aβ42 concentrations and the collected cell culture supernatants or diluted brain homogenates to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the C-terminus of either Aβ40 or Aβ42. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

-

Substrate Development: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color change is observed.

-

Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. Use the standard curve to determine the concentration of Aβ in the samples.

Western Blot Analysis of APP C-terminal Fragments (CTFs)

This method is used to detect the accumulation of APP-CTFs, which occurs upon inhibition of γ-secretase.[10][11][12]

-

Protein Extraction: Lyse the cells treated with LY-411575 using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the C-terminus of APP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of APP-CTFs in each sample. An increase in APP-CTF levels is indicative of γ-secretase inhibition.

Visualizations

Mechanism of Action of LY-411575

Caption: Mechanism of LY-411575 in APP Processing.

Experimental Workflow for Evaluating LY-411575

Caption: Experimental Workflow for LY-411575 Evaluation.

References

- 1. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellgs.com [cellgs.com]

- 3. Existing plaques and neuritic abnormalities in APP:PS1 mice are not affected by administration of the gamma-secretase inhibitor LY-411575 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative measurement of changes in amyloid-beta(40) in the rat brain and cerebrospinal fluid following treatment with the gamma-secretase inhibitor LY-411575 [N2-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Secretase Substrate, Fluorogenic An internally quenched fluorogenic peptide substrate containing the C-terminal β-APP (amyloid β-peptide precursor protein) amino acid sequence that is cleaved by γ-secretase. [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

Inhibition of the Notch Signaling Pathway by LY-411575: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Notch signaling pathway and its inhibition by the potent γ-secretase inhibitor, LY-411575. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the subject for research and drug development applications.

The Notch Signaling Pathway: An Overview

The Notch signaling pathway is a highly conserved, juxtacrine cell-cell communication system crucial for regulating embryonic development and maintaining tissue homeostasis in adults.[1][2][3] This pathway governs critical cellular processes, including cell fate determination, proliferation, differentiation, and apoptosis.[4] Dysregulation of Notch signaling is implicated in a variety of diseases, including developmental disorders and cancer.[1][3]

The core components of the pathway in mammals include four single-pass transmembrane receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) and two families of ligands: Delta-like (DLL1, DLL3, DLL4) and Jagged (JAG1, JAG2), which are expressed on the surface of neighboring cells.[1][2][3][5]

The activation of the Notch pathway is an irreversible process initiated by ligand binding, which triggers a cascade of proteolytic cleavages of the Notch receptor.[6][7]

-

S1 Cleavage (Maturation): In the Golgi apparatus, the Notch receptor precursor is cleaved by a furin-like convertase into two subunits: the Notch extracellular domain (NECD) and the transmembrane-intracellular domain (TM-ICD). These two parts form a heterodimer that is transported to the cell surface.[1][6]

-

S2 Cleavage (Ligand-Induced): The binding of a ligand from an adjacent cell induces a conformational change in the Notch receptor, exposing a cleavage site for ADAM family metalloproteases (like TACE). This S2 cleavage releases the NECD, which is then endocytosed by the signal-sending cell.[1]

-

S3 Cleavage (Intramembrane): The remaining transmembrane portion of the receptor is then cleaved within the membrane by the γ-secretase complex, a multi-protein enzyme.[1] This final cleavage releases the Notch Intracellular Domain (NICD).

-

Signal Transduction: The released NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex displaces co-repressors and activates the transcription of downstream target genes, most notably those of the Hairy and Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[1][7][8]

LY-411575: A Potent γ-Secretase Inhibitor

LY-411575 is a potent, cell-permeable small molecule that functions as a γ-secretase inhibitor.[9][10][11] The γ-secretase complex is an intramembrane-cleaving aspartyl protease composed of four core subunits: Presenilin, Nicastrin, APH-1, and PEN-2.[12] This enzyme complex is responsible for the S3 cleavage of multiple type-I transmembrane proteins, including the Notch receptors and the Amyloid Precursor Protein (APP), the latter of which is central to the pathology of Alzheimer's disease.[12][13][14]

LY-411575 is a diastereoisomer, and its inhibitory activity is stereospecific. An alternative diastereoisomer, referred to as LY-D, is a very weak γ-secretase inhibitor and often used as a negative control in experiments.[13][14] The focus of this guide, LY-411575 (often referring to the most active isomer, though specific isomer information can be limited in literature), potently blocks the enzymatic activity of the presenilin subunit, the catalytic core of the γ-secretase complex.[12]

Mechanism of Action: How LY-411575 Inhibits Notch Signaling

The primary mechanism by which LY-411575 inhibits the Notch signaling pathway is through its direct and potent inhibition of the γ-secretase complex.[9][12]

-

Binding to γ-Secretase: LY-411575 binds to the γ-secretase complex, preventing it from catalytically processing its substrates.

-

Blockade of S3 Cleavage: This inhibition specifically blocks the S3 intramembrane cleavage of the Notch receptor that has already undergone ligand-induced S2 cleavage.

-

Prevention of NICD Release: By blocking S3 cleavage, LY-411575 prevents the release of the Notch Intracellular Domain (NICD) into the cytoplasm.[10][12]

-

Inhibition of Signal Transduction: Without the liberated NICD, there is no translocation to the nucleus, no formation of the NICD-CSL-MAML transcriptional activation complex, and therefore, no activation of downstream target genes like Hes1 and Hey1.[15][16][17]

This blockade effectively shuts down the entire downstream signaling cascade initiated by Notch receptor activation.

Quantitative Data on LY-411575 Activity

The potency of LY-411575 has been quantified in various assays, demonstrating its high affinity for γ-secretase and its effectiveness in blocking the processing of both APP and Notch.

| Parameter | Assay Type | Cell Line / System | IC50 Value | Reference |

| γ-Secretase Inhibition | Membrane-based Assay | Membranes from HEK293 cells expressing APP | 0.078 nM | [9][10][12] |

| Aβ40 Production Inhibition | Cell-based Assay | HEK293 cells expressing human APP | 0.082 nM | [9][10][12] |

| Notch S3 Cleavage Inhibition (NICD Production) | Cell-based Assay | HEK293 cells expressing truncated Notch (NΔE) | 0.39 nM | [9][10][12] |

| Cortical Aβ40 Reduction | In vivo | Transgenic CRND8 mice | ED50 ≈ 0.6 mg/kg | [12] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50 (Half-maximal effective dose) is the dose that produces 50% of the maximal effect.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on published studies for assessing the activity of LY-411575. Researchers should optimize these protocols for their specific experimental systems.

This protocol details how to measure the inhibition of Notch S3 cleavage in a cellular context by quantifying the reduction of the cleaved NICD fragment.

-

Cell Culture:

-

Compound Treatment:

-

Plate the HEK293-NΔE cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of LY-411575 in DMSO, and then further dilute in culture media to achieve the final desired concentrations (e.g., 0.01 nM to 100 nM). Include a DMSO-only vehicle control.

-

Replace the culture medium with the medium containing the various concentrations of LY-411575 or vehicle control.

-

Incubate the cells for a defined period, typically 4 hours, at 37°C.[10][12]

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein lysate (e.g., 20-30 µg) on a 4-12% NuPAGE gel (or similar polyacrylamide gel).[10]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the cleaved form of Notch1 (Val1744).

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification:

-

Quantify the band intensity for NICD and the loading control using densitometry software (e.g., ImageJ).[10]

-

Normalize the NICD signal to the loading control signal for each sample.

-

Plot the normalized NICD levels against the concentration of LY-411575 to determine the IC50 value.

-

This protocol describes the administration of LY-411575 to mice to assess its in vivo efficacy and potential side effects related to Notch inhibition.

-

Animal Model:

-

Compound Formulation and Dosing:

-

Prepare a dosing solution of LY-411575. A typical formulation involves dissolving the compound to 10 mg/mL in a vehicle like 50% polyethylene (B3416737) glycol, 30% propylene (B89431) glycol, and 10% ethanol.[12]

-

This stock solution is then diluted in a solution such as 0.4% methylcellulose (B11928114) for final dosing.[12]

-

Administer LY-411575 orally (p.o.) via gavage once daily. Doses can range from 1 to 10 mg/kg.[12]

-

Treatment duration can vary from a single dose for pharmacokinetic studies to chronic treatment for 5 to 15 days for efficacy and toxicity assessment.[12][13]

-

-

Sample Collection:

-

At the end of the treatment period, collect blood (for plasma analysis) and harvest tissues (brain, intestine, thymus).

-

For brain Aβ analysis, homogenize the cortical tissue in an appropriate buffer.

-

-

Analysis of Efficacy (Aβ Reduction):

-

Measure Aβ40 and Aβ42 levels in the brain homogenates and plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[12]

-

-

Analysis of Notch-Related Toxicity:

-

Intestinal Goblet Cell Hyperplasia: Fix a section of the intestine (e.g., ileum) in formalin, embed in paraffin, and section for histology. Stain with Periodic acid-Schiff (PAS) to visualize goblet cells. Chronic treatment with LY-411575 is known to cause a significant increase in the number of goblet cells.[13][14]

-

Thymic Atrophy: Dissect and weigh the thymus. Process for histology (H&E staining) to observe changes in cellularity, particularly a marked atrophy of the cortical zone.[12][13]

-

Downstream Effects and Therapeutic Implications

Inhibition of the Notch pathway by LY-411575 has profound biological effects, highlighting its potential as both a research tool and a therapeutic agent.

-

Oncology: Aberrant Notch signaling is a driver in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and other solid tumors. By inducing apoptosis and promoting a less transformed phenotype, LY-411575 and similar γ-secretase inhibitors have been explored as anti-cancer agents.[12][16] For example, LY-411575 induces apoptosis in Kaposi's sarcoma tumor cells.[12]

-

Neurodegenerative Diseases: The initial interest in γ-secretase inhibitors like LY-411575 was for treating Alzheimer's disease by reducing the production of pathogenic Aβ peptides.[13][14] However, the on-target toxicity related to Notch inhibition has been a major hurdle for their clinical development.[18]

-

Cell Differentiation: LY-411575 significantly impacts cell fate decisions. In the intestine, it causes a dramatic increase in goblet cell differentiation at the expense of other cell lineages.[13][14] In other contexts, it has been shown to inhibit osteoblast differentiation and in vivo bone formation while suppressing osteoclast differentiation.[11][15][19] It can also promote the neural differentiation of embryonic stem cells.[20]

-

Downstream Gene Targets: The effects of LY-411575 are mediated by the suppression of Notch target genes. Studies consistently show that treatment with LY-411575 leads to a dose-dependent reduction in the mRNA levels of Hes1 and Hey1, the canonical downstream effectors of the pathway.[8][15][16][21]

Conclusion

LY-411575 is a highly potent and specific inhibitor of the γ-secretase enzyme complex. Its ability to effectively block the S3 cleavage of the Notch receptor makes it an invaluable tool for studying the complex roles of Notch signaling in development, homeostasis, and disease. While its clinical application, particularly for Alzheimer's disease, has been hampered by mechanism-based toxicities associated with Notch inhibition, it remains a cornerstone compound for preclinical research in oncology and cell biology. A thorough understanding of its mechanism, potency, and biological effects, as outlined in this guide, is essential for its effective use in a research setting.

References

- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 3. bosterbio.com [bosterbio.com]

- 4. youtube.com [youtube.com]

- 5. cusabio.com [cusabio.com]

- 6. The Canonical Notch Signaling Pathway: Unfolding the Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrated Regulation of Toll-like Receptor Responses by Notch and Interferon-γ Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 15. LY411575, a potent γ-secretase inhibitor, suppresses osteoclastogenesis in vitro and LPS-induced calvarial osteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cellgs.com [cellgs.com]

- 21. researchgate.net [researchgate.net]

The Genesis of a Potent γ-Secretase Inhibitor: A Technical History of LY-411575

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and developmental history of LY-411575, a potent, cell-permeable inhibitor of γ-secretase. From its chemical synthesis to its pivotal role in elucidating the complexities of Notch signaling and amyloid-beta production, this document provides a comprehensive technical overview for the scientific community.

Discovery and Chemical Synthesis

LY-411575, chemically known as N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-l-alaninamide, emerged from research efforts in the mid-to-late 1990s focused on identifying small molecules capable of reducing amyloid-beta (Aβ) secretion, a key pathological hallmark of Alzheimer's disease.[1] The quest for inhibitors of γ-secretase, the enzyme responsible for the final cleavage of amyloid precursor protein (APP) to produce Aβ, led to the development of this potent benzodiazepine (B76468) analog.[1]

An improved, multigram chemical synthesis of LY-411575 has been described, which notably avoids chiral chromatography. Key steps in this synthesis involve a microwave-assisted creation of a seven-membered lactam and a straightforward isolation of the pure compound from a mixture of four diastereomers using flash silica (B1680970) gel chromatography.[2]

Mechanism of Action: A Dual Inhibitor

LY-411575 exerts its biological effects by directly inhibiting the activity of the γ-secretase complex, an intramembrane aspartyl protease. This complex is composed of four core protein subunits: presenilin, nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2), with presenilin forming the catalytic core.[3][4] By binding to the active site of presenilin, LY-411575 blocks the proteolytic cleavage of its substrates.[4]

The inhibitory action of LY-411575 is not limited to APP processing. It is a potent inhibitor of Notch receptor cleavage, a critical signaling pathway involved in cell fate determination, proliferation, and differentiation.[5][6][7] This dual inhibition of both Aβ production and Notch signaling is a defining characteristic of LY-411575 and has significant implications for its therapeutic potential and side-effect profile.[8]

Potency and Selectivity: Quantitative Insights

LY-411575 is characterized by its high potency, as demonstrated by its low nanomolar and even picomolar inhibitory concentrations (IC50) in various assays.

| Assay Type | Target | IC50 Value | Reference |

| Membrane-based Assay | γ-secretase (Aβ production) | 0.078 nM | [3][9] |

| Cell-based Assay | γ-secretase (Aβ production) | 0.082 nM | [3][9] |

| Cell-based Assay | Notch S3 Cleavage | 0.39 nM | [3][9] |

| In vitro Assay | γ-secretase | 0.14 nM | [10] |

Preclinical Development and In Vivo Studies

Preclinical evaluation of LY-411575 in various animal models has provided crucial insights into its efficacy and potential toxicities.

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease, such as the TgCRND8 and APP:PS1 mice, oral administration of LY-411575 demonstrated a dose-dependent reduction in brain and plasma levels of Aβ40 and Aβ42.[3][11] Chronic treatment was shown to inhibit the production of new amyloid plaques.[11] However, these studies also revealed that LY-411575 did not affect the size of existing plaques or neuritic abnormalities associated with them.[11]

Effects on Normal Physiology

The potent inhibition of Notch signaling by LY-411575 leads to distinct and predictable side effects. In mice, chronic administration resulted in significant alterations in lymphocyte development, including decreased thymic cellularity and impaired T-cell differentiation.[8] Furthermore, it caused a notable increase in the number of intestinal goblet cells, leading to severe gastrointestinal toxicity at higher doses.[8] These effects were not observed with a diastereoisomer of LY-411575 that is a weak γ-secretase inhibitor, confirming the on-target nature of these toxicities.[8]

Role in Cancer Research

The critical role of the Notch signaling pathway in various cancers has made LY-411575 a valuable tool for oncological research. Studies have shown that by blocking Notch activation, LY-411575 can induce apoptosis in tumor cells, such as those of Kaposi's sarcoma. More recent research has highlighted its potential in reshaping the tumor immune microenvironment, particularly in triple-negative breast cancer, by disrupting the recruitment of tumor-associated macrophages.[4][12]

Clinical Development Landscape

While LY-411575 itself has been primarily a preclinical research tool, its development paved the way for other γ-secretase inhibitors to enter clinical trials for Alzheimer's disease. One such compound, Semagacestat (LY-450139), a benzolactam analog, progressed to Phase III clinical trials.[1] However, these trials were ultimately halted due to a lack of efficacy and concerns about cognitive worsening and an increased risk of skin cancer, highlighting the significant challenges of targeting γ-secretase for therapeutic intervention.[13] The on-target toxicities related to Notch inhibition remain a major hurdle in the clinical development of broad-spectrum γ-secretase inhibitors.[1]

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay (Membrane-based)

Objective: To determine the in vitro potency of LY-411575 in inhibiting γ-secretase activity.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells that are engineered to overexpress human amyloid precursor protein (APP).[3]

-

Incubation: The prepared membranes are incubated with varying concentrations of LY-411575.

-

Aβ Quantification: Following incubation, the amount of Aβ peptide produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[3]

-

IC50 Determination: The concentration of LY-411575 that results in a 50% reduction in Aβ production is calculated to determine the IC50 value.

In Vitro Notch Cleavage Inhibition Assay (Cell-based)

Objective: To assess the potency of LY-411575 in inhibiting the cleavage of the Notch receptor.

Methodology:

-

Cell Culture: HEK293 cells expressing a truncated form of the Notch receptor (NΔE) are cultured.[3]

-

Treatment: The cells are treated with a range of concentrations of LY-411575 for a specified period (e.g., 4 hours at 37°C).

-

Lysis and Protein Separation: After treatment, the cells are lysed, and the protein lysates are separated by gel electrophoresis (e.g., 4-12% NuPAGE gel).[3]

-

Western Blot Analysis: The processed Notch intracellular domain (NICD) fragment is detected by Western blot using a cleavage site-specific antibody.[3]

-

Quantification and IC50 Determination: The inhibition of NICD production is quantified using densitometry, and the IC50 value is calculated.[3]

Visualizations

Caption: Mechanism of action of LY-411575.

Caption: Workflow for determining Notch inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. A multigram chemical synthesis of the gamma-secretase inhibitor LY411575 and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 5. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cellgs.com [cellgs.com]

- 8. Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation | AlzPED [alzped.nia.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Existing plaques and neuritic abnormalities in APP:PS1 mice are not affected by administration of the gamma-secretase inhibitor LY-411575 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. as-605240.com [as-605240.com]

- 13. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of LY-411575: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and IC50 of LY-411575, a potent γ-secretase inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and workflows.

Quantitative Potency of LY-411575 and its Diastereoisomer

LY-411575 is a highly potent inhibitor of γ-secretase, a key enzyme involved in the processing of amyloid precursor protein (APP) and the activation of Notch signaling. Its potency has been characterized in various in vitro assays, and it exhibits significantly greater activity than its diastereoisomer, often referred to as LY-D.

| Compound | Assay Type | Target | Cell Line | IC50 (nM) |

| LY-411575 | Membrane-based | γ-secretase | - | 0.078[1][2][3][4] |

| LY-411575 | Cell-based | γ-secretase | HEK293 | 0.082[1][2][3][4] |

| LY-411575 | Cell-based | Notch S3 cleavage | HEK293 | 0.39[1][2][3][4] |

| LY-D (diastereoisomer) | Membrane-based | γ-secretase | - | 140 |

| LY-D (diastereoisomer) | Cell-based | γ-secretase | HEK293 | 140 |

| LY-D (diastereoisomer) | Cell-based | Notch S3 cleavage | HEK293 | >1000 |

Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling

LY-411575 exerts its biological effects by directly inhibiting the enzymatic activity of the γ-secretase complex. This complex is responsible for the final proteolytic cleavage of several transmembrane proteins, including APP and Notch receptors.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. The activation of this pathway is dependent on γ-secretase-mediated cleavage of the Notch receptor.

By inhibiting γ-secretase, LY-411575 prevents the S3 cleavage of the Notch receptor, which is a critical step for the release of the Notch Intracellular Domain (NICD). Consequently, the translocation of NICD to the nucleus and the subsequent activation of target gene transcription are blocked.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to determine the potency of LY-411575.

In Vitro γ-Secretase Activity Assay (Membrane-based)

This assay measures the direct inhibitory effect of LY-411575 on the enzymatic activity of isolated γ-secretase.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably overexpressing human Amyloid Precursor Protein (APP) are cultured to confluency.

-

Cells are harvested, washed with cold PBS, and resuspended in a hypotonic buffer.

-

Cells are lysed by homogenization, and the homogenate is subjected to a low-speed centrifugation to pellet nuclei and unbroken cells.

-

The supernatant is then ultracentrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and stored at -80°C.

-

-

γ-Secretase Solubilization and Activity Assay:

-

The membrane pellet is resuspended in a solubilization buffer containing a mild detergent such as CHAPSO and protease inhibitors.

-

The mixture is incubated on ice to solubilize the γ-secretase complex.

-

Insoluble material is removed by centrifugation, and the supernatant containing the active enzyme is collected.

-

The solubilized γ-secretase is incubated with a recombinant APP C-terminal fragment (C99) substrate in the presence of varying concentrations of LY-411575 or vehicle control.

-

The reaction is carried out at 37°C for a defined period (e.g., 4 hours).

-

-

Detection and Analysis:

-

The reaction is stopped, and the products are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is probed with an antibody specific for the cleaved amyloid-beta (Aβ) peptide.

-

The amount of Aβ produced is quantified using densitometry, and the IC50 value is calculated from the dose-response curve.

-

Cell-based Notch S3 Cleavage Assay

This assay assesses the ability of LY-411575 to inhibit the cleavage of the Notch receptor within a cellular context.

Protocol:

-

Cell Culture and Transfection:

-

HEK293 cells are transiently or stably transfected with a construct encoding a truncated form of the Notch receptor (NΔE) that is constitutively targeted for γ-secretase cleavage. The construct is often tagged (e.g., with Myc) for easy detection.

-

-

Compound Treatment:

-

The transfected cells are treated with various concentrations of LY-411575 or a vehicle control (DMSO) for a specific duration (e.g., 4 hours) at 37°C.

-

-

Cell Lysis and Protein Analysis:

-

After treatment, the cells are lysed, and the total protein concentration is determined.

-

Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

-

Detection and Quantification:

-

The membrane is probed with an antibody against the tag (e.g., anti-Myc) or an antibody specific to the Notch Intracellular Domain (NICD).

-

The intensity of the band corresponding to the cleaved NICD is quantified.

-

The IC50 value is determined by plotting the percentage of NICD inhibition against the concentration of LY-411575.

-

Conclusion

LY-411575 is a sub-nanomolar inhibitor of γ-secretase, demonstrating potent activity in both isolated membrane preparations and cell-based assays. Its strong inhibitory effect on Notch S3 cleavage underscores its mechanism of action in modulating this critical signaling pathway. The significant difference in potency between LY-411575 and its diastereoisomer, LY-D, highlights the stereospecificity of its interaction with the γ-secretase complex. The detailed protocols provided in this guide offer a framework for the in vitro characterization of LY-411575 and other γ-secretase inhibitors.

References

- 1. γ-Secretase Epsilon-cleavage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Production of Recombinant Transmembrane Proteins from Mammalian Cells for Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Notch Signaling by Dynamic Changes in the Precision of S3 Cleavage of Notch-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of LY-411575: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-411575 is a highly potent, cell-permeable small molecule that has garnered significant interest within the scientific community for its robust inhibition of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease and various cancers. This technical guide provides an in-depth overview of the pharmacological profile of LY-411575, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: γ-Secretase Inhibition

LY-411575 exerts its biological effects primarily through the potent and selective inhibition of the γ-secretase complex, an intramembrane aspartyl protease. This complex is responsible for the final cleavage of several type I transmembrane proteins, most notably the amyloid precursor protein (APP) and the Notch family of receptors. By blocking the catalytic activity of γ-secretase, LY-411575 effectively modulates two critical signaling pathways: the amyloidogenic pathway and the Notch signaling pathway.

Quantitative Profile of LY-411575

The inhibitory potency of LY-411575 has been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target | Assay Type | IC50 Value | Reference |

| γ-Secretase | Membrane-based | 0.078 nM | [1][2][3][4] |

| γ-Secretase | Cell-based | 0.082 nM | [1][2][3][4] |

| Notch S3 Cleavage | Cell-based | 0.39 nM | [1][2][3][4] |

| γ-Secretase | General | 0.14 nM | [5] |

| Cellular Effect | Cell Line | Metric | Value | Reference |

| Reduction of human wild type PS1-induced amyloid beta-40 | CHO cells overexpressing human APP751 | EC50 | 114 pM | [2] |

Key Signaling Pathways Modulated by LY-411575

Inhibition of the Amyloidogenic Pathway

In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform. These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. LY-411575, by inhibiting γ-secretase, directly blocks the final step in Aβ generation, leading to a significant reduction in the levels of both Aβ40 and Aβ42.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis in adults. Activation of Notch receptors by their ligands triggers a series of proteolytic cleavages, the last of which is mediated by γ-secretase. This final cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and acts as a transcriptional co-activator for target genes that regulate cell proliferation, differentiation, and apoptosis. By inhibiting γ-secretase, LY-411575 prevents the release of NICD, thereby blocking Notch signaling. This has significant implications for cancer biology, as aberrant Notch signaling is a known driver in several malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and triple-negative breast cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of LY-411575.

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate-based)

This assay measures the activity of γ-secretase in a cell-free system using a synthetic fluorogenic substrate.

Materials:

-

Cell lysate containing γ-secretase (e.g., from HEK293T cells)

-

Fluorogenic γ-secretase substrate

-

Assay buffer

-

LY-411575 (or other inhibitors)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare cell lysates from a suitable cell line (e.g., HEK293T) known to express endogenous γ-secretase.

-

In a 96-well black plate, add the assay buffer.

-

Add varying concentrations of LY-411575 (or vehicle control) to the wells.

-

Add the cell lysate containing the γ-secretase preparation to each well.

-

Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 15-30 minutes) at 37°C.

-